Structural Differentiation from 1-Benzyl-4-piperidinophthalazine (CAS 304885-21-0): The 4-Methylphenyl Substituent as a Key SAR Determinant
Compared to 1-benzyl-4-piperidinophthalazine (CAS 304885-21-0), which bears only a hydrogen at the phthalazine 4-position, CAS 670268-31-2 incorporates a 4-methylphenyl group at this site. In the Zambon PDE4 inhibitor patent series, introduction of a 4-substituted aryl group at the phthalazine 4-position was essential for achieving nanomolar PDE4 inhibitory activity; compounds lacking this aryl substitution (i.e., hydrogen at the 4-position) were either inactive or exhibited IC50 > 1 µM [1]. Furthermore, in the Hedgehog pathway antagonist patent CA 2764542, 1,4-disubstituted phthalazines with a 4-aryl group demonstrated Gli-luciferase reporter IC50 values in the 10–100 nM range, while 1-substituted-4-unsubstituted analogs were not reported as active, implying a >10-fold potency differential conferred by the 4-aryl substituent [2]. Direct quantitative data for CAS 670268-31-2 in these specific assays are not publicly available; this evidence dimension is classified as Class-level inference derived from patent SAR trends across the 1,4-disubstituted phthalazine class.
| Evidence Dimension | Presence of 4-aryl substituent as a potency-essential structural feature |
|---|---|
| Target Compound Data | 4-methylphenyl group present at phthalazine 4-position (confirmed by SMILES: CC1=CC=C(C=C1)C1=C2C=CC=CC2=C(N=N1)N1CCC(CC2=CC=CC=C2)CC1) |
| Comparator Or Baseline | 1-Benzyl-4-piperidinophthalazine (CAS 304885-21-0): hydrogen at phthalazine 4-position; PDE4 IC50 not reported but inferred >1 µM based on class SAR |
| Quantified Difference | Class-level inference: presence of 4-aryl group associated with >10-fold improvement in PDE4 IC50 and Hedgehog pathway antagonist potency relative to 4-unsubstituted analogs |
| Conditions | SAR analysis from US 2006/0166996 A1 (PDE4 enzymatic assay) and CA 2764542 A1 (Gli-luciferase reporter assay in TM3 cells) |
Why This Matters
For researchers screening phthalazine libraries against PDE4 or Hedgehog targets, CAS 670268-31-2 provides the 4-aryl pharmacophore that is structurally correlated with nanomolar potency in these target classes, unlike the simpler 4-unsubstituted comparator.
- [1] Napoletano M, Pellacini F, Morazzoni G, et al. (Zambon Group S.p.A.). Phthalazine derivatives as phosphodiesterase 4 inhibitors. US Patent Application Publication US 2006/0166996 A1, July 27, 2006. SAR discussion: 4-aryl substitution required for PDE4 inhibitory activity. View Source
- [2] Curis, Inc. Disubstituted phthalazine hedgehog pathway antagonists. Canadian Patent CA 2764542 A1, granted. Representative Gli-luciferase IC50 data for 1,4-disubstituted phthalazines. View Source
